molecular formula C12H15NO3 B1351122 2-(4-morpholin-4-ylphenyl)acetic Acid CAS No. 26577-57-1

2-(4-morpholin-4-ylphenyl)acetic Acid

Cat. No.: B1351122
CAS No.: 26577-57-1
M. Wt: 221.25 g/mol
InChI Key: JCUCSMGLJLRTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of MPA is represented by the formula C12H15NO3 . The InChI code for MPA is 1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15) .


Physical and Chemical Properties Analysis

MPA appears as a white crystalline powder that is soluble in water and ethanol. It has a melting point range of 103-105°C and a boiling point of 421.9°C. The compound has a molecular weight of 235.28 g/mol and a density of 1.347 g/cm³. MPA is a weak acid with a pKa value of 4.44.

Scientific Research Applications

Environmental Impact and Biodegradation

2-(4-morpholin-4-ylphenyl)acetic Acid, as part of a broader category of chemicals, has been studied for its environmental impact, particularly in agricultural settings. Research on similar compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D), reveals their widespread use in agriculture to control weeds. The environmental fate of these compounds involves their persistence and biodegradation, influencing ecosystems and water sources. Studies have focused on microbial degradation as a method to mitigate environmental damage, highlighting the role of microorganisms in breaking down these chemicals to less harmful substances (Magnoli et al., 2020; Kitis, 2004).

Chemical and Pharmacological Interest

The morpholine moiety, a component of this compound, is crucial in medicinal chemistry due to its presence in compounds with diverse pharmacological activities. Research indicates that morpholine derivatives exhibit a broad spectrum of biological actions, making them of significant interest for drug development. These activities include potential therapeutic applications, where morpholine and its derivatives could serve as key structures for designing novel pharmacophores (Asif & Imran, 2019).

Therapeutic Research Applications

Specific research applications of compounds similar to this compound in therapeutic contexts include studies on neuroprotective mechanisms and the treatment of cerebral ischemia. Citicoline, a compound related by its action on neurological pathways, has been explored for its benefits in stroke patients and those with cognitive dysfunction, offering insights into the neuroprotective mechanisms that could be relevant to morpholine derivatives (Hatcher & Dempsey, 2002).

Biomedical Research Applications

In the field of biomedical research, morpholine and its derivatives have been examined for their role in antisense therapies and gene function studies in various model organisms. The effectiveness of morpholino oligos as a tool for inhibiting gene function underscores the potential of morpholine derivatives, including this compound, in genetic and molecular biology research (Heasman, 2002).

Safety and Hazards

The safety information for MPA indicates that it is an irritant . The MSDS (Material Safety Data Sheet) for MPA can be found online .

Mechanism of Action

Target of Action

This compound is structurally related to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections of the external auditory canal . .

Mode of Action

Given its structural similarity to acetic acid , it may share some of its antimicrobial properties. Acetic acid works by disrupting the pH balance in microbial cells, leading to their death . The morpholin-4-ylphenyl group could potentially interact with other targets, altering the compound’s overall mode of action.

Biochemical Analysis

Cellular Effects

2-(4-morpholin-4-ylphenyl)acetic Acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce stress responses and cell death in yeast cells . This compound can alter the expression of genes involved in stress response pathways and metabolic processes, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to interact with specific enzymes and proteins, leading to the modulation of their activities . These interactions can result in the inhibition of certain metabolic pathways or the activation of stress response mechanisms, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that acetic acid, a related compound, can induce stress responses and cell death in yeast cells over time . Similar temporal effects may be observed with this compound, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects. For instance, acetic acid-induced writhing response in animal models has been used to assess the analgesic potential of various compounds . Similar dosage-dependent effects can be expected with this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, acetic acid, a related compound, is known to be produced through microbial fermentation and oxidative breakdown of alcohol in the liver . The metabolic pathways of this compound may involve similar processes, affecting the overall metabolic balance in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in different cellular compartments can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the endoplasmic reticulum, mitochondria, or other organelles can impact its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)9-10-1-3-11(4-2-10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUCSMGLJLRTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400358
Record name 2-(4-morpholin-4-ylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26577-57-1
Record name 2-(4-morpholin-4-ylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(morpholin-4-yl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.